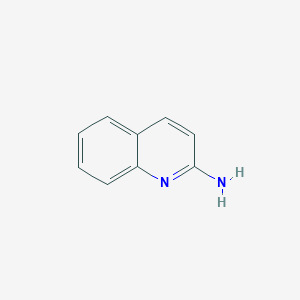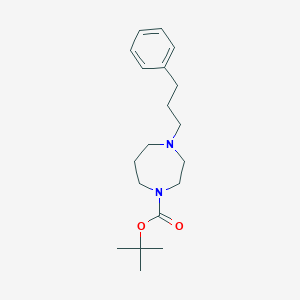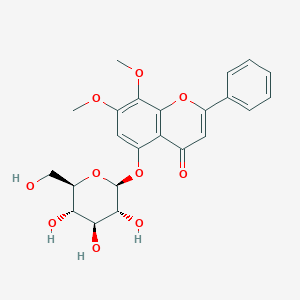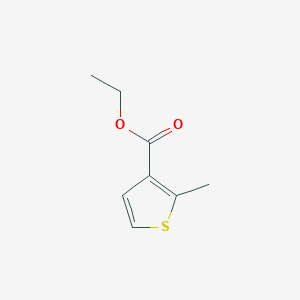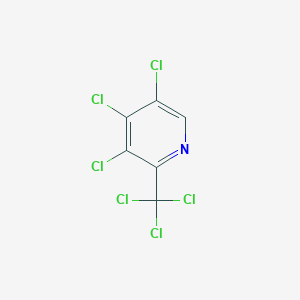
3,4,5-Trichloro-2-(trichloromethyl)pyridine
Vue d'ensemble
Description
3,4,5-Trichloro-2-(trichloromethyl)pyridine is a pyridine derivative . Its molecular formula is C6HCl6N and it has a molecular weight of 299.797 .
Synthesis Analysis
The synthesis of 3,4,5-Trichloro-2-(trichloromethyl)pyridine involves the determination of thermal effects of the synthesis of chloropicolines and chloroaminopicolines . It can also undergo oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .Molecular Structure Analysis
The molecular structure of 3,4,5-Trichloro-2-(trichloromethyl)pyridine consists of a pyridine ring with three chlorine atoms and a trichloromethyl group attached to it .Chemical Reactions Analysis
3,4,5-Trichloro-2-(trichloromethyl)pyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .Physical And Chemical Properties Analysis
The molecular weight of 3,4,5-Trichloro-2-(trichloromethyl)pyridine is 299.797 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyrrolidines Synthesis: A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines, which have significant biological effects and industrial applications, through [3+2] cycloaddition involving a compound structurally related to 3,4,5-trichloro-2-(trichloromethyl)pyridine.
- 2,4,6-Triarylpyridine Derivatives: Maleki (2015) discussed the synthesis of 2,4,6-triarylpyridine derivatives, highlighting their wide range of biological and pharmaceutical applications. These compounds, structurally related to the chemical , have uses in fields like photodynamic cancer therapy (Maleki, 2015).
Specific Chemical Interactions and Studies
- Tautomerism of Chlorinated 2-Pyridinols: A study by King, Dilling, and Tefertiller (1972) focused on the tautomerism of chlorinated 2-pyridinols, related to 3,4,5-trichloro-2-(trichloromethyl)pyridine, providing insights into the structural dynamics of similar compounds (King, Dilling, & Tefertiller, 1972).
- Synthesis of Novel Interaction Products: Chernov'yants et al. (2011) investigated the behavior of 5-trifluoromethyl-pyridine-2-thione, a compound similar to 3,4,5-trichloro-2-(trichloromethyl)pyridine, demonstrating the potential for creating complex new molecules (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Applications in Material Science and Engineering
- Tetrastannatriazabicyclo[3.1.1]heptane Synthesis: Kober, Nöth, and Storch (1997) described the synthesis of a tin-nitrogen containing compound using a process that involves pyridine, which is structurally related to the chemical of interest. This highlights potential applications in material science (Kober, Nöth, & Storch, 1997).
Industrial Applications
- Synthesis of Chlorpyrifos Intermediate: Gong-ying (2005) focused on synthesizing 3,5,6-trichloro-2-pyridinol, an important intermediate in the production of chlorpyrifos, an agricultural chemical. This study underlines the role of similar compounds in agrochemical production (Gong-ying, 2005).
Safety And Hazards
While specific safety and hazards information for 3,4,5-Trichloro-2-(trichloromethyl)pyridine is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
3,4,5-trichloro-2-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl6N/c7-2-1-13-5(6(10,11)12)4(9)3(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSFDYUMEBEQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061617 | |
| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloro-2-(trichloromethyl)pyridine | |
CAS RN |
1201-30-5 | |
| Record name | 3,4,5-Trichloro-2-(trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 3,4,5-trichloro-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trichloro-2-(trichloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Trichloro-2-(trichloromethyl)pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8VXX9H58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

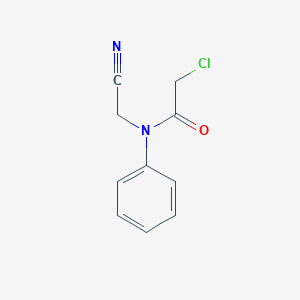
![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)
